Pentyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Structurally, it features a 2-iodophenyl substituent at the 4-position of the tetrahydropyrimidine ring, a pentyl ester group at the 5-position, and methyl groups at the 1- and 6-positions. The pentyl ester likely increases lipophilicity compared to shorter-chain esters, influencing solubility and membrane permeability .
Properties
IUPAC Name |
pentyl 6-(2-iodophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23IN2O3/c1-4-5-8-11-24-17(22)15-12(2)21(3)18(23)20-16(15)13-9-6-7-10-14(13)19/h6-7,9-10,16H,4-5,8,11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNRVVBIBBZNGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2I)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-iodobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with urea under acidic conditions to yield the tetrahydropyrimidine ring. The final step involves esterification with pentanol to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Pentyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The iodophenyl group can be oxidized to form iodophenol derivatives.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form hydroxyl derivatives.
Substitution: The iodine atom in the iodophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Iodophenol derivatives.
Reduction: Hydroxyl derivatives of the tetrahydropyrimidine ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Pentyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pentyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The iodophenyl group may facilitate binding to certain enzymes or receptors, while the tetrahydropyrimidine ring can interact with nucleic acids or proteins. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Key Differences: Substituents: 4-cyanophenyl (electron-withdrawing cyano group) vs. 2-iodophenyl (bulky, electron-rich iodine). Functional Group: 2-thioxo (C=S) vs. 2-oxo (C=O) in the target compound. Ester Chain: Ethyl (shorter chain) vs. pentyl.
- Synthesis : Prepared via Biginelli condensation using thiourea, acetic acid, and NH4Cl .
- Bioactivity: Exhibits antibacterial and antihypertensive properties, attributed to the thioxo group and cyano substituent. The thioxo group may enhance hydrogen-bonding interactions, while the cyano group modulates electronic effects .
- Crystallography : Forms a 3D network via N–H⋯O and N–H⋯S hydrogen bonds. The thioxo group influences packing compared to the oxo analogue .
Propyl 4-(2,5-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Key Differences :
- Substituents : 2,5-dimethoxyphenyl (electron-donating methoxy groups) vs. 2-iodophenyl.
- Ester Chain : Propyl vs. pentyl.
- Functional Implications : Methoxy groups improve solubility via polar interactions but reduce steric hindrance compared to iodine. The propyl ester balances lipophilicity and metabolic stability .
- Applications : Structural analogs with dimethoxy groups are often explored for CNS activity due to enhanced blood-brain barrier penetration .
Ethyl 4-(4-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Key Differences :
- Substituents : 4-chlorophenyl (smaller halogen, moderate electronegativity) vs. 2-iodophenyl.
- Ester Chain : Ethyl vs. pentyl.
- Bioactivity : Chlorine’s electronegativity enhances binding to hydrophobic pockets in target proteins. Ethyl esters typically exhibit faster metabolic clearance than pentyl derivatives .
- Synthetic Pathway : Similar Biginelli condensation, but with chloro-substituted benzaldehyde .
Comparative Analysis Table
Impact of Structural Variations
- Iodine vs. Chlorine/Cyanogen/Methoxy: The 2-iodophenyl group’s bulkiness may hinder binding in sterically restricted active sites but enhances halogen bonding, a feature absent in smaller substituents like chlorine or methoxy.
- 2-Oxo vs. 2-Thioxo : The oxo group offers stronger hydrogen-bond acceptor capacity, while thioxo may improve membrane permeability due to higher lipophilicity .
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